Cas no 40851-87-4 (5-Amino-1,3-dihydro-2h-imidazo4,5-bpyridin-2-one)

5-Amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic organic compound featuring an imidazopyridine core with an amino substituent. This structure confers versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of biologically active molecules. Its fused bicyclic system enhances stability and binding affinity, making it valuable for drug discovery targeting enzyme inhibition or receptor modulation. The amino group provides a reactive site for further functionalization, enabling tailored derivatization. High purity and consistent quality are critical for reproducible results in research and development. The compound’s well-defined physicochemical properties facilitate its use in medicinal chemistry and material science applications.
5-Amino-1,3-dihydro-2h-imidazo4,5-bpyridin-2-one structure
40851-87-4 structure
Product Name:5-Amino-1,3-dihydro-2h-imidazo4,5-bpyridin-2-one
CAS No:40851-87-4
MF:C6H6N4O
MW:150.138040065765
MDL:MFCD00461235
CID:327123
PubChem ID:5417874
Update Time:2025-08-05

5-Amino-1,3-dihydro-2h-imidazo4,5-bpyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
    • 2H-Imidazo[4,5-b]pyridin-2-one,5-amino-1,3-dihydro-
    • AKOS017407153
    • AKOS000272080
    • FT-0706976
    • 5-amino-2,3-dihydro-1h-imidazo[4,5-b]-pyridin-2-one
    • 5-Amino-1H-imidazo[4,5-b]pyridin-2(3H)-one
    • MFCD00461235
    • CS-0315999
    • W10179
    • 5-amino-1,3-dihydroimidazo[4,5-b]pyridin-2-one
    • Oprea1_734418
    • AS-54797
    • 40851-87-4
    • STL230671
    • 2H-Imidazo[4,5-b]pyridin-2-one,5-amino-1,3-dihydro-(9CI)
    • DB-070096
    • 5-Amino-1,3-dihydro-2h-imidazo4,5-bpyridin-2-one
    • MDL: MFCD00461235
    • Inchi: 1S/C6H6N4O/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2H,(H4,7,8,9,10,11)
    • InChI Key: GXAJPMIFZGNMQY-UHFFFAOYSA-N
    • SMILES: O=C1NC2=C(C=CC(N)=N2)N1

Computed Properties

  • Exact Mass: 150.05416083g/mol
  • Monoisotopic Mass: 150.05416083g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 80Ų

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Additional information on 5-Amino-1,3-dihydro-2h-imidazo4,5-bpyridin-2-one

Introduction to 5-Amino-1,3-dihydro-2H-imidazo[4,5-bpyridin-2-one (CAS No. 40851-87-4)

5-Amino-1,3-dihydro-2H-imidazo[4,5-bpyridin-2-one,CAS No. 40851-87-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the imidazobenzopyridine class, which is a structurally diverse scaffold known for its involvement in various pharmacological applications. The presence of both amino and imidazole functional groups in its molecular structure makes it a promising candidate for further exploration in drug discovery and development.

The chemical structure of 5-Amino-1,3-dihydro-2H-imidazo[4,5-bpyridin-2-one features a fused imidazole ring connected to a benzopyridine moiety, with an amino group at the 5-position. This particular arrangement of functional groups suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes. The compound's ability to engage with these targets has led to its investigation in several preclinical studies aimed at identifying novel therapeutic agents.

In recent years, there has been a growing interest in imidazobenzopyridine derivatives due to their reported bioactivities, including anti-inflammatory, antimicrobial, and anticancer properties. The 5-Amino-1,3-dihydro-2H-imidazo[4,5-bpyridin-2-one derivative has been studied for its potential role in inhibiting specific enzymes and pathways that are associated with various diseases. For instance, preliminary studies have suggested that this compound may exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation and survival.

One of the most compelling aspects of 5-Amino-1,3-dihydro-2H-imidazo[4,5-bpyridin-2-one is its structural versatility. Researchers have modified its core scaffold to develop analogs with enhanced pharmacological properties. These modifications often involve altering the substituents on the imidazole and benzopyridine rings to optimize binding affinity and selectivity. Such structural diversification has led to the discovery of several lead compounds that are currently undergoing further investigation in clinical trials.

The synthesis of 5-Amino-1,3-dihydro-2H-imidazo[4,5-bpyridin-2-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the formation of the imidazole ring followed by its coupling with a benzopyridine moiety. The introduction of the amino group at the 5-position is achieved through selective functionalization techniques. Advanced synthetic methodologies have been employed to streamline these reactions and improve scalability for industrial applications.

Computational chemistry has played a pivotal role in understanding the molecular interactions of 5-Amino-1,3-dihydro-2H-imidazo[4,5-bpyridin-2-one with biological targets. Molecular docking studies have been used to predict binding affinities and identify key residues involved in receptor interactions. These computational approaches have complemented experimental efforts by providing insights into the compound's mechanism of action and potential side effects.

Current research on 5-Amino-1,3-dihydro-2H-imidazo[4,5-bpyridin-2-one is focused on evaluating its efficacy in preclinical models of human diseases. Animal studies have shown promising results in terms of reducing inflammation and tumor growth when administered at therapeutic doses. These findings have encouraged researchers to explore its potential as a therapeutic agent for conditions such as cancer and inflammatory disorders.

The development of novel pharmaceuticals often involves a multidisciplinary approach that integrates knowledge from chemistry, biology, pharmacology, and medicine. 5-Amino-1,3-dihydro-2H-imidazo[4,5-bpyridin-2-one exemplifies this collaborative effort by bridging synthetic chemistry with biological research. Its unique properties make it a valuable tool for investigating new therapeutic strategies and advancing our understanding of disease mechanisms.

As research continues to uncover new applications for 5-Amino-1,3-dihydro-2H-imidazo[4,5-bpyridin-2-one, it is expected that this compound will play an increasingly important role in drug discovery programs worldwide. Its structural features and reported bioactivities position it as a versatile scaffold for developing next-generation therapeutics targeting various human diseases.

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